molecular formula C15H15N3OS B1415928 6-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105192-21-9

6-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1415928
CAS No.: 1105192-21-9
M. Wt: 285.4 g/mol
InChI Key: QFBIDTSJFVTNDL-UHFFFAOYSA-N
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Description

6-Ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring system. This particular compound features an ethoxy group at the 6-position, a pyridin-3-ylmethyl group at the nitrogen atom, and a benzothiazol-2-amine core structure.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 6-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool in probing biological pathways and interactions.

Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, it is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the production of high-performance materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine typically involves a multi-step reaction process. One common approach is the condensation of 2-aminothiophenol with ethyl chloroformate to form 2-hydroxybenzothiazole, followed by alkylation with 3-pyridylmethyl chloride and subsequent ethoxylation.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium ethoxide (NaOEt) for ethoxylation.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various substituents at different positions on the benzothiazole ring.

Mechanism of Action

The mechanism by which 6-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The pyridin-3-ylmethyl group can act as a ligand for various receptors, while the benzothiazole core can participate in enzyme inhibition. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-6-ethoxybenzothiazole

  • N-(3-Pyridinylmethyl)benzothiazol-2-amine

  • 6-Methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Uniqueness: 6-Ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility and reactivity compared to its methoxy analogs, while the pyridin-3-ylmethyl group provides unique binding properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatile nature and unique chemical properties make it a valuable compound in research and development.

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Properties

IUPAC Name

6-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-2-19-12-5-6-13-14(8-12)20-15(18-13)17-10-11-4-3-7-16-9-11/h3-9H,2,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBIDTSJFVTNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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